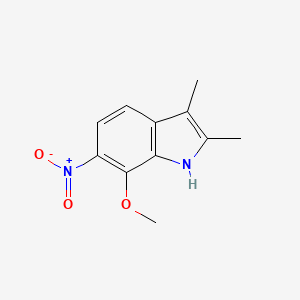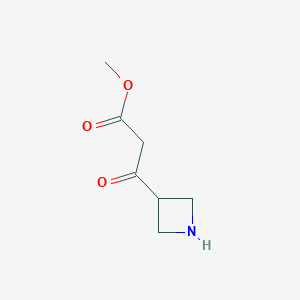
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate is a compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a trifluoroborate group attached to a triazole ring, which is further connected to a benzyl group. The presence of the trifluoroborate group imparts unique reactivity and stability to the molecule, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Introduction of the Trifluoroborate Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the formation of the triazole ring through click chemistry.
Boron Reagents:
Nucleophiles: Used in substitution reactions to replace the trifluoroborate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate involves its interaction with various molecular targets and pathways. The trifluoroborate group can stabilize transition states and intermediates in chemical reactions, enhancing the reactivity and selectivity of the compound . The triazole ring can interact with biological targets, such as enzymes and receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A similar compound with three triazole rings attached to a central amine group.
1-Benzyl-4-(1H-1,2,3-triazol-4-yl)methanol: A compound with a triazole ring and a benzyl group, but without the trifluoroborate group.
Uniqueness
(((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in various chemical reactions and applications .
Propiedades
Número CAS |
898544-66-6 |
|---|---|
Fórmula molecular |
C11H12BF3N3O- |
Peso molecular |
270.04 g/mol |
Nombre IUPAC |
(1-benzyltriazol-4-yl)methoxymethyl-trifluoroboranuide |
InChI |
InChI=1S/C11H12BF3N3O/c13-12(14,15)9-19-8-11-7-18(17-16-11)6-10-4-2-1-3-5-10/h1-5,7H,6,8-9H2/q-1 |
Clave InChI |
SEKOPDWQBODVIS-UHFFFAOYSA-N |
SMILES canónico |
[B-](COCC1=CN(N=N1)CC2=CC=CC=C2)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)

![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)


![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)



![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)

![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)
